3-ethylbenzenesulfonic Acid
Overview
Description
3-Ethylbenzenesulfonic acid is an organosulfur compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where an ethyl group is substituted at the third position of the benzene ring. This compound is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-ethylbenzenesulfonic acid . For instance, its acidic nature could be affected by the pH of the environment, potentially influencing its interactions with biological molecules.
Biochemical Analysis
Biochemical Properties
It is known that sulfonic acids, including benzenesulfonic acid, can act as proton donors . This property allows them to interact with other molecules through a process called protonation, which plays a pivotal role in biochemical processes such as enzyme catalysis, signal transduction, and protein folding .
Molecular Mechanism
Sulfonic acids are known to interact with biomolecules through protonation . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Sulfonic acids are known to undergo desulfonation when heated in water near 200°C . This suggests that 3-Ethylbenzenesulfonic Acid could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzenesulfonic acid can be synthesized through the sulfonation of 3-ethylbenzene. The process involves the reaction of 3-ethylbenzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction proceeds as follows:
C8H10+SO3→C8H10SO3H
The reaction is typically carried out at controlled temperatures to ensure the formation of the desired sulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-ethylbenzene is continuously fed into the reactor along with sulfur trioxide and fuming sulfuric acid. The reaction mixture is then cooled, and the product is purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of 3-ethylbenzene.
Substitution: The sulfonic acid group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 3-Ethylbenzene.
Substitution: Various substituted benzenesulfonic acids.
Scientific Research Applications
3-Ethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme kinetics and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is utilized in the production of detergents, dyes, and surfactants.
Comparison with Similar Compounds
Benzenesulfonic acid: The parent compound with no ethyl substitution.
4-Ethylbenzenesulfonic acid: An isomer with the ethyl group at the fourth position.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylbenzenesulfonic acid is unique due to the position of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The presence of the ethyl group at the third position can lead to different steric and electronic effects compared to other isomers and derivatives.
Properties
IUPAC Name |
3-ethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYJZNEWIGHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452095 | |
Record name | 3-Ethylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-29-4 | |
Record name | 3-Ethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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